molecular formula C10H13NO2 B116445 N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde CAS No. 1201-91-8

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

Cat. No. B116445
Key on ui cas rn: 1201-91-8
M. Wt: 179.22 g/mol
InChI Key: JOCUIVLSLBBESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05007696

Procedure details

A 2 liter three-necked flask fitted with a mechanical stirrer, therometer and condenser is charged with 134 g of 2-(methylamino)ethanol, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide and 82.8 g of anhydrous potassium carbonate. The mixture is heated at 95° C. for three days. The product mixture is cooled and poured into 3 liters of ice water. The resultant solid precipitate is filtered, washed with water, and vacuum dried. The crude product is recrystallized from toluene, m.p. 72° C.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
74.4 g
Type
reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][OH:5].F[C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].CS(C)=O>[OH:5][CH2:4][CH2:3][N:2]([C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1)[CH3:1] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
134 g
Type
reactant
Smiles
CNCCO
Name
Quantity
74.4 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
82.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 mL
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
750 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 liter three-necked flask fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The product mixture is cooled
FILTRATION
Type
FILTRATION
Details
The resultant solid precipitate is filtered
WASH
Type
WASH
Details
washed with water, and vacuum
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from toluene, m.p. 72° C.

Outcomes

Product
Name
Type
Smiles
OCCN(C)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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